molecular formula C10H12N4O2 B14456637 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 70791-54-7

2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No.: B14456637
CAS No.: 70791-54-7
M. Wt: 220.23 g/mol
InChI Key: ZDZGNKPXVHVLAA-UHFFFAOYSA-N
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Description

2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C10H14N4O2 It is characterized by the presence of a piperidine ring, a nitrile group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the reaction of piperidine with cyanoacetic acid derivatives. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields amines, while oxidation can produce carboxylic acids or other oxidized derivatives .

Scientific Research Applications

2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile and oxo groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the presence of the cyanomethoxyimino group, which imparts distinct chemical and biological properties. This group can participate in unique reactions and interactions, making the compound valuable for specific applications in research and industry .

Properties

CAS No.

70791-54-7

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-(cyanomethoxy)-2-oxo-2-piperidin-1-ylethanimidoyl cyanide

InChI

InChI=1S/C10H12N4O2/c11-4-7-16-13-9(8-12)10(15)14-5-2-1-3-6-14/h1-3,5-7H2

InChI Key

ZDZGNKPXVHVLAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=NOCC#N)C#N

Origin of Product

United States

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